4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach involves the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone derivatives back to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and applications .
Scientific Research Applications
4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and substituents of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl(quinazolin-4-yl)amino)acetic acid
- 4-Methylquinazolin-2-ylmethanol
- 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid hydrochloride
Uniqueness
4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which can result in distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
4-methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-9(2)6-13(15(19)20)18-14-11-7-10(3)4-5-12(11)16-8-17-14;/h4-5,7-9,13H,6H2,1-3H3,(H,19,20)(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUFENHOZCKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CC(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.